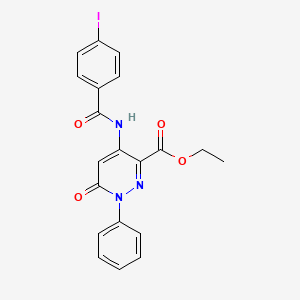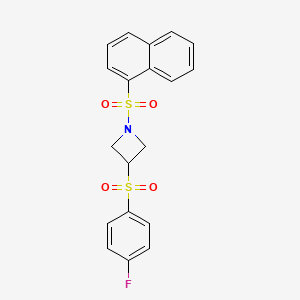![molecular formula C17H16ClN5O3 B2461215 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852440-64-3](/img/structure/B2461215.png)
1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one, also known as CMPD1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which have shown potential as therapeutic agents for various diseases. CMPD1 has been studied for its biochemical and physiological effects, mechanism of action, and applications in scientific research.
Mecanismo De Acción
1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one acts as a competitive inhibitor of CDKs by binding to the ATP-binding site of the kinase domain. This results in the inhibition of CDK activity and the subsequent arrest of the cell cycle. 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one has been shown to inhibit the activity of CDK1, CDK2, CDK5, and CDK7, which are all involved in various biological processes.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one has also been shown to inhibit the migration and invasion of cancer cells. In addition, 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one has been shown to promote neuronal differentiation and neurite outgrowth in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one has several advantages for lab experiments. It is a potent and selective inhibitor of CDKs, making it a useful tool for studying the role of CDKs in various biological processes. 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one is also stable and can be easily synthesized in large quantities. However, 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. In addition, 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one. One direction is the development of more potent and selective CDK inhibitors based on the structure of 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one. Another direction is the investigation of the role of CDKs in other biological processes, such as immune cell function and metabolism. Finally, the therapeutic potential of 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one for various diseases, including cancer and neurodegenerative diseases, should be further explored.
Métodos De Síntesis
1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate, followed by the reaction with morpholine and acetic anhydride. The resulting product is then treated with phosphorus oxychloride and potassium carbonate to yield 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one. Other methods of synthesis include the reaction of 4-chlorophenyl hydrazine with 5-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidine-7-carbaldehyde, followed by the reaction with morpholine and acetic anhydride.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one has been used to study the role of CDKs in cancer cell proliferation and has shown potential as a therapeutic agent for cancer treatment. 1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one has also been used to study the role of CDKs in neuronal development and has shown potential as a therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c18-12-1-3-13(4-2-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-5-7-26-8-6-21/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPUAKFHNQHDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



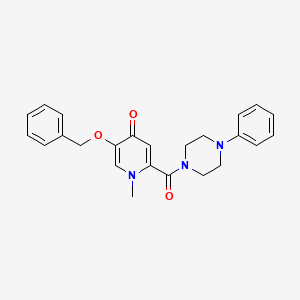
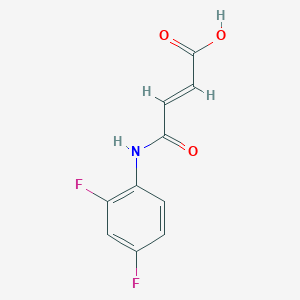
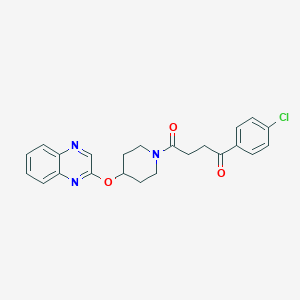
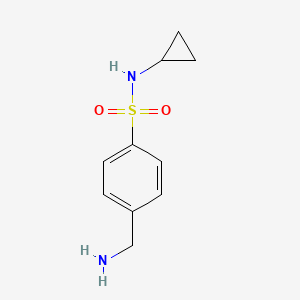
![1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2461145.png)
![N-isopentyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2461146.png)
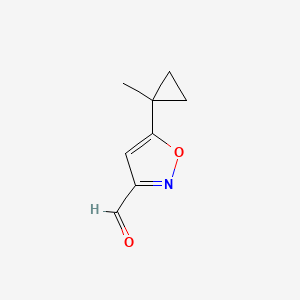
![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2461148.png)
